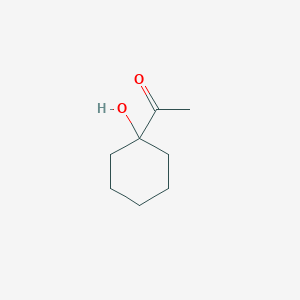

1-ACETYLCYCLOHEXANOL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-hydroxycyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAKPUWJSRMKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061536 | |

| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-27-9 | |

| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-hydroxycyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RXC23D3LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of 1-Acetylcyclohexanol

Abstract

1-Acetylcyclohexanol (CAS No. 1123-27-9) is a bifunctional organic molecule featuring a tertiary alcohol and a ketone on a cyclohexane scaffold. This unique α-hydroxy ketone structure makes it a valuable intermediate in various fields, including pharmaceuticals, fragrances, and polymer synthesis.[1][2] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Tailored for researchers and drug development professionals, this document synthesizes foundational chemical principles with practical insights into the molecule's synthetic utility and potential applications.

Introduction: The α-Hydroxy Ketone Moiety in a Cycloalkane Framework

This compound, systematically named 1-(1-hydroxycyclohexyl)ethanone, possesses a unique structural architecture where a hydroxyl group and an acetyl group are attached to the same quaternary carbon of a cyclohexane ring. This arrangement classifies it as a tertiary α-hydroxy ketone, a functional group motif that is a cornerstone in synthetic organic chemistry and is found in numerous biologically active compounds.[3] The juxtaposition of the nucleophilic hydroxyl group and the electrophilic carbonyl group on adjacent carbons dictates its chemical behavior and opens diverse avenues for synthetic transformations.

The cyclohexane ring, which typically exists in a stable chair conformation, imparts specific steric and stereoelectronic properties that influence the molecule's reactivity and its potential as a chiral building block in asymmetric synthesis. Understanding the interplay between these structural features is paramount for its effective utilization in complex molecule synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While comprehensive experimental data for this specific molecule is not widely published, the available information provides a baseline for its handling and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-hydroxycyclohexyl)ethanone | [2] |

| Synonyms | This compound | [1] |

| CAS Number | 1123-27-9 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [4] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of this compound are not abundant in readily accessible literature, its structure as a tertiary α-hydroxy ketone suggests several plausible synthetic strategies. One of the most direct and industrially relevant methods would likely involve a two-step process starting from cyclohexanone: 1) Ethynylation to form 1-ethynylcyclohexanol, followed by 2) Hydration of the alkyne.

Proposed Synthetic Pathway: From Cyclohexanone to this compound

The reaction begins with the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. The acetylide is typically generated in situ from acetylene gas and a strong base. The resulting alkoxide is then protonated upon workup to yield 1-ethynylcyclohexanol. Subsequent hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in acidic media (Markovnikov hydration), would proceed via an enol intermediate that tautomerizes to the more stable ketone, yielding the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol (General Method)

This protocol is a representative example for the synthesis of tertiary α-hydroxy ketones and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-Ethynylcyclohexanol

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a gas inlet, suspend sodium methylate in an appropriate solvent like dibutyl carbitol under an inert atmosphere.[5]

-

Saturate the suspension with acetylene gas at a controlled pressure (e.g., 200 p.s.i.g.) and room temperature.[5]

-

Slowly add cyclohexanone to the reaction mixture, maintaining the temperature and acetylene pressure. The molar ratio of cyclohexanone to sodium methylate should be optimized, typically around 0.33 to 1.[5]

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Carefully release the pressure and hydrolyze the reaction product with water.

-

Separate the organic layer, neutralize any residual base, dry with an anhydrous salt (e.g., MgSO₄), and purify by vacuum distillation to obtain 1-ethynylcyclohexanol.[5]

Step 2: Hydration to this compound

-

To a solution of 1-ethynylcyclohexanol in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture, and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to yield this compound.

Structural Elucidation via Spectroscopic Methods

Due to the scarcity of published experimental spectra for this compound, this section outlines the predicted spectroscopic characteristics based on the known effects of its functional groups. These predictions are essential for the structural verification of the synthesized compound.

| Spectroscopic Method | Functional Group | Predicted Chemical Shift / Absorption Range | Rationale |

| FT-IR | O-H (alcohol) | 3500-3200 cm⁻¹ (broad) | Characteristic broad absorption for hydrogen-bonded hydroxyl groups. |

| C=O (ketone) | 1715-1690 cm⁻¹ (strong) | Typical strong, sharp absorption for a saturated aliphatic ketone. | |

| ¹H NMR | -OH | δ 3.0-4.0 ppm (singlet, broad) | The chemical shift is variable and depends on concentration and solvent; the proton is exchangeable with D₂O. |

| -COCH₃ | δ 2.1-2.3 ppm (singlet, 3H) | Singlet for the methyl protons adjacent to a carbonyl group. | |

| Cyclohexane-H | δ 1.2-1.8 ppm (multiplet, 10H) | Complex multiplet for the ten protons on the cyclohexane ring. | |

| ¹³C NMR | C-OH (quaternary) | δ 70-80 ppm | Quaternary carbon attached to the hydroxyl group. |

| C=O (ketone) | δ 205-215 ppm | Carbonyl carbon of the ketone, highly deshielded. | |

| -COCH₃ | δ 25-35 ppm | Methyl carbon of the acetyl group. | |

| Cyclohexane-C | δ 20-40 ppm | Carbons of the cyclohexane ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 142 | Corresponds to the molecular weight of C₈H₁₄O₂. |

| Fragmentation | m/z = 99 (M - 43) | Loss of the acetyl group (•COCH₃) is a characteristic fragmentation pathway. | |

| Fragmentation | m/z = 43 | Fragment corresponding to the acetyl cation ([CH₃CO]⁺). |

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile synthetic intermediate. The tertiary alcohol can undergo reactions such as esterification and etherification, while the ketone carbonyl is susceptible to nucleophilic attack, reduction, and condensation reactions.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Acetylcyclohexanol from Cyclohexanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of 1-acetylcyclohexanol, a tertiary alcohol of interest in organic synthesis and medicinal chemistry. The described methodology circumvents the direct, and chemically challenging, acetylation of a tertiary alcohol by employing a robust two-step sequence. The synthesis commences with the nucleophilic addition of an acetylide anion equivalent, specifically ethynylmagnesium bromide, to cyclohexanone, yielding the intermediate 1-ethynylcyclohexanol. This is followed by a regioselective, acid-catalyzed hydration of the terminal alkyne functionality, which proceeds via Markovnikov's rule to furnish the target methyl ketone, this compound. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines critical safety protocols, and details methods for product characterization, serving as a comprehensive resource for professionals in the field.

Introduction and Strategic Overview

The synthesis of tertiary alcohols containing additional functional groups is a cornerstone of complex molecule construction. This compound presents a unique synthetic challenge due to the presence of both a hydroxyl and a ketone group. A direct approach is often non-viable; therefore, a strategic disconnection is required. The most logical and field-proven approach involves the formation of a carbon-carbon bond at the carbonyl of cyclohexanone using a synthetic equivalent of an acetyl anion, followed by a functional group transformation.

This guide details a highly efficient two-part synthetic strategy:

-

Part A: Grignard Ethynylation. The synthesis begins with the reaction of cyclohexanone with ethynylmagnesium bromide. This classic Grignard reaction leverages the potent nucleophilicity of the organomagnesium reagent to attack the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond and, after an acidic workup, the tertiary alcohol intermediate, 1-ethynylcyclohexanol.[1][2]

-

Part B: Markovnikov Hydration. The terminal alkyne of 1-ethynylcyclohexanol is then hydrated using an acid catalyst, typically in the presence of a mercury(II) salt to enhance the rate of reaction. This reaction regioselectively adds water across the triple bond according to Markovnikov's rule, producing an enol intermediate that rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.

Reaction Mechanisms and Scientific Rationale

Part A: Nucleophilic Addition of Ethynylmagnesium Bromide

The Grignard reaction is a fundamental tool for C-C bond formation.[3][4] In this initial step, ethynylmagnesium bromide is prepared in situ or used from a commercial source. The acetylenic proton is sufficiently acidic to be removed by a stronger Grignard reagent like ethylmagnesium bromide, which is a common method for its preparation.[5] The resulting ethynyl Grignard reagent is a powerful nucleophile.

The mechanism involves two primary stages:

-

Nucleophilic Attack: The partially negative carbon of the ethynyl group attacks the electrophilic carbonyl carbon of cyclohexanone. Simultaneously, the π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom.[1] This forms a tetrahedral magnesium alkoxide intermediate.

-

Acidic Workup: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride. The alkoxide is protonated to yield the tertiary alcohol, 1-ethynylcyclohexanol.[2]

Caption: Reaction mechanism for the synthesis of 1-ethynylcyclohexanol.

Part B: Acid-Catalyzed Hydration of 1-Ethynylcyclohexanol

The conversion of the alkyne to a ketone is achieved through hydration. The reaction is typically catalyzed by a combination of sulfuric acid and a mercury(II) salt (e.g., HgSO₄). The mercury ion acts as a Lewis acid, activating the alkyne toward nucleophilic attack by water.

The mechanism proceeds as follows:

-

Activation & Attack: The Hg²⁺ ion coordinates to the alkyne, forming a cyclic mercurinium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon (Markovnikov's rule), opening the ring.

-

Deprotonation & Tautomerization: A proton is lost to form an organomercury enol. The mercury is replaced by a proton (protodemercuration), yielding a neutral enol. This enol is unstable and immediately tautomerizes to the thermodynamically favored keto form, this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable solid |

| Ethyl Bromide | C₂H₅Br | 108.97 | 74-96-4 | Flammable, Toxic |

| Acetylene Gas | C₂H₂ | 26.04 | 74-86-2 | Extremely Flammable |

| Cyclohexanone | C₆H₁₀O | 98.14 | 108-94-1 | Flammable, Irritant |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Highly Flammable, Irritant |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Oxidizer |

| Mercury(II) Sulfate | HgSO₄ | 296.65 | 7783-35-9 | Highly Toxic |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |

| Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Irritant |

Part A: Synthesis of 1-Ethynylcyclohexanol

-

Step 1: Preparation of Ethynylmagnesium Bromide.

-

Assemble a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.[4]

-

Prepare a solution of ethylmagnesium bromide by reacting magnesium turnings (0.5 mol) with ethyl bromide (0.55 mol) in 300 mL of anhydrous THF.[5]

-

In a separate 1 L flask, place 200 mL of anhydrous THF. Bubble purified acetylene gas through the THF while stirring.[5][6]

-

Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF. The reaction is exothermic and will produce ethane gas. Continue addition over ~3 hours to form a solution of ethynylmagnesium bromide.[5]

-

-

Step 2: Reaction with Cyclohexanone.

-

Cool the ethynylmagnesium bromide solution in an ice-water bath.

-

Add a solution of cyclohexanone (0.4 mol) in 50 mL of anhydrous THF dropwise to the stirred Grignard reagent over 45 minutes, maintaining the temperature below 20 °C.[1][2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.

-

-

Step 3: Workup and Isolation.

-

Cool the reaction mixture again in an ice bath. Carefully and slowly add the mixture to 1.5 L of a cooled, saturated aqueous ammonium chloride solution with vigorous stirring to quench the reaction.[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer three times with 150 mL portions of diethyl ether.

-

Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-ethynylcyclohexanol. The product can be further purified by vacuum distillation.

-

Part B: Synthesis of this compound

-

Step 1: Hydration Reaction.

-

In a flask equipped with a stirrer and reflux condenser, prepare the catalyst by cautiously adding concentrated sulfuric acid (3 mL) to water (50 mL), followed by the addition of mercury(II) sulfate (0.5 g). (Caution: Mercury compounds are highly toxic).

-

Add the crude 1-ethynylcyclohexanol (0.1 mol) to the catalyst solution.

-

Heat the mixture gently under reflux for 2-3 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 2: Workup and Purification.

-

Cool the reaction mixture to room temperature and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography on silica gel.

-

Process Control and Safety Imperatives

Critical Parameters and Causality

-

Anhydrous Conditions: Grignard reagents react violently with water.[7][8] The presence of moisture will quench the reagent, protonating it back to acetylene and reducing the yield. All glassware must be oven or flame-dried, and anhydrous solvents must be used.

-

Temperature Control: The formation of the Grignard reagent and its subsequent reaction with cyclohexanone are exothermic.[8] Maintaining a low temperature (0-20 °C) during the addition of cyclohexanone is critical to prevent side reactions, such as enolization of the ketone.[1]

-

Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure or when heated.[6][9] It should never be discharged at pressures above 15 psig (103 kPa).[6] Ensure proper ventilation and eliminate all ignition sources.

-

Mercury Catalyst: Mercury(II) salts are potent neurotoxins. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE). All mercury-contaminated waste must be disposed of according to institutional and environmental regulations.

Experimental Workflow and Safety Checkpoints

Caption: Workflow diagram with integrated safety checkpoints.

Product Characterization

The final product, this compound, and the intermediate, 1-ethynylcyclohexanol, should be characterized to confirm their structure and purity.

| Analysis Method | 1-Ethynylcyclohexanol (Intermediate) | This compound (Product) |

| Appearance | Colorless to pale yellow oil/solid | Colorless liquid or low-melting solid |

| IR (cm⁻¹) | ~3400 (broad, O-H), ~3300 (sharp, ≡C-H), ~2100 (C≡C) | ~3450 (broad, O-H), ~1710 (strong, C=O) |

| ¹H NMR (CDCl₃) | δ ~2.4 (s, 1H, ≡C-H), δ 1.5-1.8 (m, 10H, ring CH₂), OH proton variable | δ ~2.2 (s, 3H, -COCH₃), δ 1.5-1.8 (m, 10H, ring CH₂), OH proton variable |

| ¹³C NMR (CDCl₃) | δ ~87 (≡C-H), δ ~72 (C≡), δ ~68 (C-OH), Ring carbons ~38, 25, 23 | δ ~212 (C=O), δ ~72 (C-OH), δ ~27 (-COCH₃), Ring carbons ~37, 25, 22 |

| Mass Spec (m/z) | M⁺ = 124. Expected fragments: loss of H₂O (106) | M⁺ = 142. Expected fragments: loss of CH₃CO (99), loss of H₂O (124) |

| Melting Point | ~30-33 °C | ~20-25 °C |

Conclusion

The synthesis of this compound from cyclohexanone is effectively and robustly achieved through a two-step sequence involving a Grignard ethynylation followed by an acid-catalyzed hydration. This method provides a reliable pathway to the target molecule by leveraging well-established and high-yielding organometallic and hydration chemistries. Careful adherence to anhydrous techniques and stringent safety protocols, particularly concerning the handling of Grignard reagents, acetylene, and mercury compounds, is paramount for the successful and safe execution of this synthesis. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers engaged in organic synthesis and the development of novel chemical entities.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexanol from Cyclohexanone.

- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.

- Benchchem. (n.d.). Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.

- Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment.

- Quora. (2022). What are Grignard reagent preparation precautions during preparation?

- Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol.

- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.

- Study.com. (n.d.). What steps are used to prepare 1-methyl cyclohexanol from cyclohexene?

- Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol.

- Airgas. (2025). Acetylene - SAFETY DATA SHEET.

- Lookchem. (n.d.). ETHYNYLMAGNESIUM BROMIDE.

- MSHA. (n.d.). Safety Hazard Information - Special Hazards of Acetylene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. airgas.com [airgas.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. acs.org [acs.org]

- 9. MSHA - Safety Hazard Information - Special Hazards of Acetylene [arlweb.msha.gov]

An In-depth Technical Guide to the Chemical Properties of 1-Acetylcyclohexanol

Abstract

1-Acetylcyclohexanol is a bifunctional organic molecule containing both a tertiary alcohol and a ketone functional group. This unique structural arrangement dictates its chemical behavior, making it a molecule of interest for synthetic chemists. This guide provides a comprehensive examination of the chemical and physical properties of this compound, its primary synthetic routes, spectroscopic signature, and characteristic reactivity. The content herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and transformation of this compound.

Introduction and Molecular Overview

This compound presents an interesting case study in chemical reactivity. As a tertiary alcohol, the hydroxyl group is situated on a carbon atom bonded to three other carbons, which sterically hinders some reactions and promotes others, such as carbocation-mediated eliminations. Simultaneously, the presence of an acetyl (ketone) group provides a site for nucleophilic addition. The interplay between these two functional groups is a central theme in the chemistry of this molecule. Understanding its properties is crucial for its application as a potential intermediate in the synthesis of more complex chemical architectures.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its handling, purification, and characterization. While specific experimental data for this compound is sparse, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 1-methylcyclohexanol.

Physical and Chemical Data

A summary of the key physicochemical properties for this compound and the related compound 1-methylcyclohexanol is presented below.

| Property | This compound | 1-Methylcyclohexanol (for comparison) | Source(s) |

| CAS Number | 1123-27-9 | 590-67-0 | [1] |

| Molecular Formula | C₈H₁₄O₂ | C₇H₁₄O | [1] |

| Molecular Weight | 142.19 g/mol | 114.19 g/mol | [1] |

| Appearance | Predicted: Colorless liquid or low-melting solid | Clear, colorless liquid or white solid | [2][3] |

| Boiling Point | Predicted: Higher than 168 °C | 168 °C | [2][3] |

| Melting Point | Not available | 24-26 °C | [2][3] |

| Density | 1.025 g/cm³ (Predicted) | 0.919 g/mL at 25 °C | [3] |

| pKa | 13.28 (Predicted) | Not available | |

| Solubility | Soluble in organic solvents; sparingly soluble in water | Slightly soluble in water; soluble in organic solvents | [4] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure of this compound. The expected spectral features are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. For this compound, two key absorptions are expected: a strong, broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the tertiary alcohol, and a sharp, strong peak around 1710 cm⁻¹ for the C=O stretch of the ketone. The presence of both peaks is a definitive indicator of the bifunctional nature of the molecule.[5]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum would provide detailed information about the hydrogen environments. Key expected signals include:

-

A singlet for the methyl protons of the acetyl group (CH₃-C=O) around 2.1 ppm .

-

A complex multiplet pattern for the ten protons of the cyclohexyl ring, likely between 1.2-1.8 ppm .

-

A singlet for the hydroxyl proton (-OH), which can appear over a broad range and may exchange with D₂O.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR would show distinct signals for each unique carbon atom:

-

A signal for the carbonyl carbon at the low-field end of the spectrum, typically around 200-210 ppm .

-

A signal for the carbon bearing the hydroxyl group (C-OH) around 70-80 ppm .

-

Signals for the carbons of the cyclohexyl ring and the methyl group in the upfield region.

-

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns would likely involve the loss of a water molecule (M-18) from the alcohol and the loss of an acetyl group (M-43).

Synthesis of this compound

The most direct and industrially relevant method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone.

Grignard Reaction: Synthesis from Cyclohexanone

The synthesis is achieved by reacting cyclohexanone with an acetyl Grignard reagent, such as acetylmagnesium bromide. However, acetyl Grignard reagents are unstable. A more practical approach is the reaction of cyclohexanone with methylmagnesium bromide (CH₃MgBr).[6][7] This reaction forms the tertiary alcohol 1-methylcyclohexanol. To obtain this compound, one would need to start with a precursor that already contains the acetyl group or use a protected acetyl group. A more feasible Grignard route would be the reaction of an acetyl-containing electrophile with a cyclohexyl Grignard reagent, though this is less common.

For the purpose of this guide, we will detail the analogous and well-documented synthesis of 1-methylcyclohexanol from cyclohexanone, which follows the same principles.[8][9]

Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of a tertiary alcohol via Grignard reaction.

Experimental Protocol (Analogous Synthesis of 1-Methylcyclohexanol)

This protocol is adapted from standard laboratory procedures for Grignard reactions.[8][10]

CAUTION: Grignard reagents are highly reactive with water and protic solvents. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation:

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of methyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and the ether begins to reflux.

-

Slowly add the remaining methyl bromide solution to maintain a gentle reflux. After addition is complete, stir the mixture until the magnesium is consumed.

-

-

Addition to Cyclohexanone:

-

Prepare a solution of cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for at least one hour.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.[8]

-

Transfer the mixture to a separatory funnel. The organic layer contains the product.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

-

Reactivity and Key Transformations

The chemical behavior of this compound is dominated by its tertiary alcohol functionality.

Dehydration to 1-Acetylcyclohexene

Tertiary alcohols undergo dehydration readily under acidic conditions via an E1 elimination mechanism.[11][12] This is a key reaction for converting this compound into the corresponding α,β-unsaturated ketone, 1-acetylcyclohexene, a valuable synthetic intermediate.

The mechanism involves three steps:

-

Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water).

-

Carbocation Formation: The protonated alcohol dissociates to form a stable tertiary carbocation and a water molecule. This is the rate-determining step.[11]

-

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond. According to Zaitsev's rule, the more substituted alkene is the major product.[13]

Reaction Mechanism: E1 Dehydration

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Oxidation Reactions

Tertiary alcohols are resistant to oxidation by common oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Under harsh, forcing conditions (e.g., hot, concentrated potassium permanganate), cleavage of carbon-carbon bonds can occur, leading to a mixture of smaller carboxylic acids and ketones.

Safety and Handling

-

Hazards: Assumed to be a combustible liquid. May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[14][17]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

-

In case of exposure:

Conclusion

This compound is a versatile bifunctional molecule whose chemistry is primarily dictated by its tertiary alcohol group. Its synthesis via Grignard-type reactions and its propensity for E1 dehydration make it a useful building block in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in research and development. The principles outlined in this guide, drawn from direct data where possible and from well-understood chemical analogs, provide a solid framework for professionals working with this and related compounds.

References

- Filo. (2025). Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth... Filo.

- Filo. (2025). What is the product of the following reaction? Cyclohexanone reacting wi... Filo.

- PubChem. (2025). 1-Methylcyclohexanol. National Center for Biotechnology Information.

- Study.com. (n.d.). Write a mechanism for the E1 dehydration of 1-methyl-1-cyclohexanol.

- CPAchem. (2022). Safety data sheet. CPAchem.

- Organic Chemistry Tutor. (2023). Synthesis Challenge: from Cyclohexanone to a Complex Alcohol. YouTube.

- Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones....

- Chegg.com. (2023). Solved cyclohexanone reacts with ethyl magnesium bromide....

- University of California, Irvine. (n.d.). Experiment 5 – Dehydration of Methylcyclohexanols.

- Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo....

- Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol.

- Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 1-methyl- (CAS 590-67-0).

- Chemistry Stack Exchange. (2020). How to prepare cyclohexanone without starting with cyclohexanol?.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).

- NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST WebBook.

- NileRed. (2020). Dehydration of Cyclohexanol. YouTube.

- Shaalaa.com. (2022). *The major product of acid catalysed dehydration of 1-methylcyclohexanol is ______. *.

- NIST. (n.d.). Cyclohexanol. NIST WebBook.

- PubChem. (2025). 1-Phenylcyclohexanol. National Center for Biotechnology Information.

- Inchem.org. (2021). ICSC 0296 - 4-METHYLCYCLOHEXANOL.

Sources

- 1. 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 1-Methylcyclohexanol | 590-67-0 [chemicalbook.com]

- 4. METHYLCYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. homework.study.com [homework.study.com]

- 6. Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. [askfilo.com]

- 7. What is the product of the following reaction? Cyclohexanone reacting wi.. [askfilo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 11. homework.study.com [homework.study.com]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. shaalaa.com [shaalaa.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cpachem.com [cpachem.com]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 0296 - 4-METHYLCYCLOHEXANOL [inchem.org]

An In-depth Technical Guide to 1-Methylcyclohexanol: Synthesis, Properties, and Applications

A Note on the Topic: Initial searches for "1-acetylcyclohexanol" yielded limited and inconsistent data, suggesting it may be an unstable or less common compound. This guide will instead focus on the closely related and extensively documented tertiary alcohol, 1-methylcyclohexanol . The structural similarity and robust available data for 1-methylcyclohexanol make it a valuable and relevant subject for researchers, scientists, and drug development professionals.

Introduction to 1-Methylcyclohexanol

1-Methylcyclohexanol (CAS No. 590-67-0) is a cyclic tertiary alcohol with a molecular formula of C₇H₁₄O.[1][2] Its structure consists of a cyclohexane ring with a methyl group and a hydroxyl group attached to the same carbon atom.[2] This compound typically appears as a white solid or a clear, colorless liquid with a mild, camphor-like odor.[1][2] It is a versatile intermediate in organic synthesis and finds applications as a solvent and in the formulation of fragrances.[2] Its chemical stability and reactivity, characteristic of tertiary alcohols, make it a subject of interest in various chemical processes.

Synthesis of 1-Methylcyclohexanol

The most common and efficient laboratory-scale synthesis of 1-methylcyclohexanol is through the Grignard reaction, utilizing cyclohexanone as the starting material and methylmagnesium bromide as the Grignard reagent.[3][4] This reaction is a classic example of nucleophilic addition to a carbonyl group, forming a new carbon-carbon bond.

Grignard Synthesis from Cyclohexanone

The synthesis involves two primary steps: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide.[5]

Reaction Mechanism:

-

Nucleophilic Addition: The partially negatively charged methyl group of the methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[5]

-

Acidic Workup: The reaction mixture is treated with a dilute acid, such as aqueous ammonium chloride, to protonate the alkoxide, yielding 1-methylcyclohexanol.[5][6]

Caption: Grignard reaction mechanism for the synthesis of 1-methylcyclohexanol.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or THF

-

Methyl iodide or methyl bromide

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl iodide or bromide in anhydrous ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Continue the dropwise addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[5]

-

Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous ether dropwise from the dropping funnel, maintaining the temperature below 20°C.[5] After the addition is complete, stir the mixture at room temperature for one hour.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask.[6] Separate the ether layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation or recrystallization.

Physicochemical Properties

The physical and chemical properties of 1-methylcyclohexanol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 590-67-0 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | White solid or clear, colorless liquid | [1][2] |

| Melting Point | 24 - 26 °C | [7] |

| Boiling Point | 168 °C at 752 mmHg | [7] |

| Density | 0.919 g/mL at 25 °C | [2] |

| Flash Point | 68 °C (closed cup) | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2] |

| Refractive Index (n20/D) | 1.4585 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-methylcyclohexanol.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, and multiplets for the methylene protons of the cyclohexane ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[8][9]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbon, and the five methylene carbons of the cyclohexane ring.[10]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong C-O stretching absorption is also expected around 1150 cm⁻¹.[11]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).[11]

Caption: Workflow from synthesis to application of 1-methylcyclohexanol.

Reactivity and Applications

As a tertiary alcohol, 1-methylcyclohexanol does not undergo oxidation under mild conditions. Its primary reactivity involves reactions at the hydroxyl group.

-

Dehydration: A key reaction of 1-methylcyclohexanol is acid-catalyzed dehydration to form 1-methylcyclohexene.[12] This is an E1 elimination reaction that proceeds through a stable tertiary carbocation intermediate. Common dehydrating agents include sulfuric acid or phosphoric acid.[12]

-

Applications: 1-methylcyclohexanol serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][12] It is also used as a solvent in certain industrial processes.[2]

Safety and Handling

1-Methylcyclohexanol is a flammable solid and presents several health hazards.[1][7]

-

Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[1][7] It may also cause respiratory irritation.[7]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Keep away from heat, sparks, and open flames.[7]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7]

References

- Quora. (2015, December 31).

- Filo. (2023, November 3). Starting with cyclohexanone, show how to prepare these compounds. [Link]

- Organic Syntheses. Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent: 1-(hydroxymethyl)

- University of Calgary. Alcohols: Multi-Step Synthesis - Set #II. [Link]

- PubChem. 1-Methylcyclohexanol. [Link]

- SpectraBase. 1-Methylcyclohexanol. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [Link]

- Reddit. (2025, September 12). ¹H NMR Spectrum of 1-methylcyclohexanol. [Link]

- SpectraBase. 1-Methylcyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

- Pearson. Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol. [Link]

- Google Search.

- Human Metabolome Database. Showing metabocard for 1-Methylcyclohexanol (HMDB0059693). [Link]

- NIST. Cyclohexanol, 1-methyl-. [Link]

Sources

- 1. 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 590-67-0: 1-Methylcyclohexanol | CymitQuimica [cymitquimica.com]

- 3. quora.com [quora.com]

- 4. askthenerd.com [askthenerd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. 1-Methylcyclohexanol(590-67-0) 1H NMR [m.chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. echemi.com [echemi.com]

- 13. 1-Methylcyclohexanol(590-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

A Spectroscopic Guide to 1-Acetylcyclohexanol: Structural Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-acetylcyclohexanol, also known as 1-(1-hydroxycyclohexyl)ethan-1-one. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural characterization of this α-hydroxy ketone. By delving into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers not just data, but a detailed interpretation of the spectral features that confirm the molecular structure of this compound.

Introduction: The Importance of Spectroscopic Characterization

This compound is a valuable building block in organic synthesis. Its bifunctional nature, containing both a tertiary alcohol and a ketone, allows for a variety of chemical transformations. Accurate and unambiguous structural confirmation is paramount for its use in complex synthetic pathways and for ensuring the purity of resulting products. Spectroscopic methods provide a non-destructive and highly informative means of achieving this confirmation. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural picture of the molecule.

The synthesis of this compound has been reported through various methods, including the hydration of 1-ethynylcyclohexanol. A classic and reliable procedure is detailed in Organic Syntheses, which serves as a foundational method for obtaining this compound[1][2]. While this initial report focused on physical properties, subsequent studies have provided the detailed spectroscopic data necessary for modern standards of chemical characterization[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information about the different types of protons and their spatial relationships. The key to interpreting the spectrum lies in understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift).

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is typically adequate.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Data Interpretation:

The expected ¹H NMR spectral data for this compound is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.5 | Singlet (broad) | 1H | -OH |

| ~2.2 | Singlet | 3H | -C(O)CH ₃ |

| ~1.2-1.8 | Multiplet | 10H | Cyclohexyl -CH ₂- |

-

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

-

Acetyl Protons (-C(O)CH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Cyclohexyl Protons (-CH₂-): The ten protons of the cyclohexane ring are in different chemical environments and will exhibit complex overlapping multiplets in the aliphatic region of the spectrum. The chair-to-chair interconversion of the cyclohexane ring at room temperature often leads to averaged signals for the axial and equatorial protons, further complicating the splitting patterns.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. This technique is particularly useful for identifying carbonyl carbons and quaternary carbons, which are not directly observed in ¹H NMR.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Acquisition Parameters: A wider spectral width is required for ¹³C NMR (typically 0-220 ppm). Due to the low natural abundance of the ¹³C isotope, a larger number of scans is necessary to obtain a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation:

The expected ¹³C NMR spectral data for this compound is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C =O |

| ~75 | C -OH (Quaternary) |

| ~35 | Cyclohexyl C H₂ (α to C-OH) |

| ~25 | Cyclohexyl C H₂ (β to C-OH) |

| ~22 | Cyclohexyl C H₂ (γ to C-OH) |

| ~26 | -C(O)C H₃ |

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield chemical shift.

-

Quaternary Carbon (C-OH): The carbon atom of the cyclohexane ring bonded to the hydroxyl group is a quaternary carbon and is also significantly deshielded.

-

Cyclohexyl Carbons (-CH₂-): The five methylene carbons of the cyclohexane ring will appear as distinct signals in the aliphatic region. Their chemical shifts are influenced by their proximity to the electron-withdrawing hydroxyl and acetyl groups.

-

Acetyl Carbon (-C(O)CH₃): The methyl carbon of the acetyl group appears in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Data Interpretation:

The key IR absorption bands for this compound are presented in the table below.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2940, 2860 | C-H stretch | Alkane (cyclohexyl and methyl) |

| ~1710 | C=O stretch | Ketone |

| ~1450 | C-H bend | Alkane |

| ~1150 | C-O stretch | Tertiary Alcohol |

-

O-H Stretch: The presence of a broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a definitive indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the cyclohexane ring and the acetyl methyl group.

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of a saturated ketone.

-

C-O Stretch: The C-O stretching vibration of the tertiary alcohol typically appears in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed due to the cleavage of bonds in the molecular ion.

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₁₄O₂. The expected molecular weight is approximately 142.19 g/mol . The mass spectrum should show a molecular ion peak at m/z = 142.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This can result in the loss of a methyl radical (•CH₃) to give a fragment at m/z = 127, or the loss of the cyclohexyl ring. A particularly favorable alpha-cleavage is the loss of the acetyl group to form an acylium ion at m/z = 43 (CH₃CO⁺), which is often a prominent peak.

-

Loss of Water: Alcohols can readily lose a molecule of water (H₂O) from the molecular ion, leading to a peak at m/z = 124 (M-18).

-

Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo various fragmentation pathways, leading to a series of smaller fragment ions.

-

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Unified Structural Confirmation

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, including the characteristic signals for the acetyl and hydroxyl-bearing quaternary carbons. IR spectroscopy confirms the presence of the key hydroxyl and ketone functional groups. Finally, mass spectrometry establishes the correct molecular weight and provides fragmentation patterns consistent with the proposed structure. This multi-faceted spectroscopic approach exemplifies a robust methodology for the structural elucidation of organic molecules, ensuring the identity and purity of compounds crucial for research and development.

References

- ChemSynthesis. 1-(1-hydroxycyclohexyl)ethanone.

- Stacy, G. W.; Mikulec, R. A. This compound. Organic Syntheses, Coll. Vol. 4, p.13 (1963); Vol. 35, p.1 (1955).

- Scribd. Organic Syntheses Collective Volume 4.

Sources

An In-depth Technical Guide to the Solubility of 1-Acetylcyclohexanol in Common Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall efficacy. 1-Acetylcyclohexanol, a bifunctional molecule containing both a ketone and a tertiary alcohol, presents an interesting case study in solubility due to its capacity for a range of intermolecular interactions. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in common organic solvents, offering field-proven insights and detailed methodologies for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential before its solubility can be predicted or analyzed. This compound is a cyclic compound whose structure dictates its potential interactions with various solvents.

| Property | Value | Source |

| IUPAC Name | 1-acetylcyclohexan-1-ol | N/A |

| CAS Number | 1123-27-9 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Structure |  | N/A |

| Density | 1.0248 g/cm³ (Predicted) | [1] |

| pKa | 13.28 ± 0.20 (Predicted) | [1] |

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its structural features—a nonpolar cyclohexane ring, a polar carbonyl group (ketone), and a hydrogen-bonding hydroxyl group (tertiary alcohol)—with the properties of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.

Intermolecular Forces at Play

The solubility behavior of this compound is a direct consequence of the intermolecular forces it can establish with solvent molecules:

-

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor to solubility in polar, protic solvents. It can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom).

-

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a strong dipole moment, with the oxygen atom being partially negative and the carbon atom being partially positive. This allows for strong electrostatic attractions with other polar molecules.[2]

-

London Dispersion Forces: The nonpolar cyclohexane ring and the methyl group contribute to van der Waals forces. These are the primary interactions with nonpolar solvents.

The balance between the hydrophilic character of the -OH and C=O groups and the lipophilic character of the C₈ hydrocarbon backbone determines the molecule's affinity for a given solvent.

Interaction with Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Strong hydrogen bonds are expected to form between the hydroxyl group of this compound and the solvent molecules, leading to high solubility. The polar carbonyl group further enhances this affinity through dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They can act as hydrogen bond acceptors (e.g., the oxygen in acetone) for the hydroxyl group of this compound and engage in strong dipole-dipole interactions with its carbonyl group. High solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the dominant intermolecular forces are London dispersion forces.[3] The large nonpolar cyclohexane ring of this compound will interact favorably with these solvents. While the polar groups may hinder perfect miscibility, significant solubility is still expected as the hydrocarbon portion of the molecule is substantial.

Caption: Intermolecular forces of this compound.

Predicted Solubility Profile

While extensive experimental quantitative data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on its molecular structure and the known behavior of similar compounds like 1-methylcyclohexanol and cyclohexanol.[4][5]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Strong hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | Miscible | Strong hydrogen bonding and dipole-dipole interactions. |

| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions and H-bond acceptance. |

| Dichloromethane | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions. |

| Toluene | Nonpolar (Aromatic) | Soluble | Favorable dispersion forces with the cyclohexane and aromatic rings. |

| Hexane | Nonpolar | Soluble | The large nonpolar backbone interacts well via dispersion forces. |

| Water | Polar Protic | Sparingly Soluble | The large, nonpolar cyclohexane ring limits solubility despite H-bonding. |

Note: "Miscible" implies solubility in all proportions. "Highly Soluble" and "Soluble" are qualitative predictions. These predictions require experimental verification.

Experimental Protocol for Solubility Determination

To obtain definitive quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a reliable and widely accepted standard for determining the thermodynamic solubility of a compound.[6][7]

Objective

To determine the equilibrium solubility (in g/L or mg/mL) of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute after equilibration must be visually confirmed.

-

Record the exact amount of solvent added to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

To ensure complete removal of suspended solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

-

Filtration and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

Conclusion

This compound is a molecule with a dualistic nature, possessing both polar, hydrogen-bonding functional groups and a significant nonpolar hydrocarbon structure. This duality predicts its high solubility in a wide range of polar and nonpolar organic solvents, while its solubility in water is expected to be limited. For drug development professionals, this profile suggests that formulating this compound in non-aqueous or co-solvent systems is a promising strategy. However, as emphasized in this guide, theoretical predictions are no substitute for empirical data. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility values necessary for informed decision-making in formulation, process chemistry, and preclinical development.

References

- Doc Brown's Chemistry. Physical properties of aldehydes & ketones. [Link]

- CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]

- Wikipedia. Cyclohexanol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. cpachem.com [cpachem.com]

- 6. 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexanol, methyl-, 1-acetate | C9H16O2 | CID 121767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetylcyclohexanol: Discovery, Synthesis, and Applications

Introduction: The Significance of α-Hydroxy Ketones in Alicyclic Chemistry

Within the vast landscape of organic chemistry, α-hydroxy ketones, also known as acyloins, represent a crucial class of bifunctional molecules.[1] Their inherent combination of a reactive carbonyl group and an adjacent hydroxyl moiety provides a versatile scaffold for a multitude of chemical transformations. 1-Acetylcyclohexanol, a member of this family, embodies the structural simplicity and synthetic potential that makes these compounds valuable building blocks in organic synthesis, with potential applications in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, aimed at researchers, scientists, and professionals in drug development.

The Historical Context: An Inferred Discovery in the Golden Age of Alicyclic Chemistry

Pinpointing a singular moment of "discovery" for this compound is challenging, as its first synthesis was likely not a celebrated breakthrough but rather a logical extension of the burgeoning field of alicyclic chemistry in the late 19th and early 20th centuries. The pioneering work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his extensive contributions to the field of alicyclic compounds, laid the fundamental groundwork for the synthesis and understanding of cyclic molecules.[2] The systematic investigation of terpenes and related cyclic hydrocarbons during this era led to the development of a robust toolkit of reactions for manipulating cyclic structures.[2]

It is highly probable that the first synthesis of this compound was achieved through one of the classical methods for forming carbon-carbon bonds on a cyclic framework, which were being actively explored at the time. The intellectual framework for its creation was well-established, and its synthesis would have been a natural progression in the exploration of the reactivity of cyclohexanone and the introduction of functionalized side chains.

Plausible Early Synthetic Methodologies: A Retrosynthetic Glance

Considering the chemical knowledge of the late 19th and early 20th centuries, several plausible routes for the initial synthesis of this compound can be postulated. These methods, while perhaps rudimentary by modern standards, were the cornerstones of organic synthesis.

The Barbier-Grignard Reaction: A Likely Candidate

The Barbier reaction, a precursor to the more widely known Grignard reaction, involves the in-situ formation of an organometallic reagent that then adds to a carbonyl compound.[3][4] It is conceivable that an early synthesis of this compound involved the reaction of cyclohexanone with an acetyl-metal species. A more refined approach, following the work of Victor Grignard, would involve the pre-formation of an acetyl Grignard reagent (or a synthetic equivalent) and its subsequent reaction with cyclohexanone.

Caption: Plausible Barbier-Grignard synthesis of this compound.

Acyloin Condensation: A Classic Route to α-Hydroxy Ketones

The acyloin condensation, a reductive coupling of two carboxylic esters using metallic sodium, is a hallmark reaction for the synthesis of α-hydroxy ketones.[5][6][7][8] While typically used for symmetrical acyloins, a mixed acyloin condensation involving an ester of a cyclohexyl carboxylic acid and an acetic acid ester could have been an early, albeit likely low-yielding, route to this compound.

Modern Synthetic Protocols: Efficiency and Selectivity